molecular formula C23H25N3O6 B15345080 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid CAS No. 54183-98-1

2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid

Cat. No.: B15345080
CAS No.: 54183-98-1
M. Wt: 439.5 g/mol
InChI Key: QDPYGYUAQMFDLT-WLHGVMLRSA-N
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Description

2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents such as methyl iodide.

    Formation of the Amide Bond: The amide bond is formed by reacting the isoquinoline derivative with an appropriate acyl chloride or anhydride.

    Addition of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Formation of the (E)-But-2-enedioic Acid Moiety: This can be achieved through a Wittig reaction or other olefination methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores, such as berberine and papaverine.

    Amide Derivatives: Compounds like acetanilide and paracetamol, which also feature amide bonds.

    Dimethylated Compounds: Molecules such as dimethyl sulfoxide and dimethylformamide.

Uniqueness

What sets 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

CAS No.

54183-98-1

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C19H21N3O2.C4H4O4/c1-19(2)15-6-4-3-5-14(15)17(22-18(19)24)12-7-9-13(10-8-12)21-16(23)11-20;5-3(6)1-2-4(7)8/h3-10,17H,11,20H2,1-2H3,(H,21,23)(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QDPYGYUAQMFDLT-WLHGVMLRSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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